molecular formula C10H6N2S B15297316 2-Isothiocyanatoquinoline

2-Isothiocyanatoquinoline

Cat. No.: B15297316
M. Wt: 186.24 g/mol
InChI Key: FNUDXAPMFSIHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanatoquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C9H7N The addition of an isothiocyanate group (-N=C=S) to the quinoline structure results in this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatoquinoline typically involves the reaction of 2-aminoquinoline with thiophosgene or its derivatives. The general reaction can be represented as follows: [ \text{2-Aminoquinoline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a one-pot process involving the reaction of 2-aminoquinoline with carbon disulfide (CS2) and a desulfurylation reagent such as cyanuric acid. This method is advantageous due to its simplicity and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction Reactions: Reduction of the isothiocyanate group can yield corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Scientific Research Applications

2-Isothiocyanatoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its bioactive properties, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isothiocyanatoquinoline involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

    2-Isothiocyanatobenzene: Similar structure but lacks the quinoline ring.

    2-Isothiocyanato-1,4-naphthoquinone: Contains a naphthoquinone ring instead of a quinoline ring.

    Phenyl Isothiocyanate: Contains a phenyl ring instead of a quinoline ring.

Uniqueness: 2-Isothiocyanatoquinoline is unique due to the presence of both the quinoline ring and the isothiocyanate group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .

Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

2-isothiocyanatoquinoline

InChI

InChI=1S/C10H6N2S/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H

InChI Key

FNUDXAPMFSIHFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N=C=S

Origin of Product

United States

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